molecular formula C21H25N3O4 B2596428 N1-(2-(furan-3-yl)ethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 1428360-04-6

N1-(2-(furan-3-yl)ethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2596428
CAS RN: 1428360-04-6
M. Wt: 383.448
InChI Key: RTRVSAZUPWBJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-3-yl)ethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
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Scientific Research Applications

Bioreductively Activated Pro-drug Systems

Compounds containing furan and quinoline moieties have been studied for their potential as pro-drug systems. These systems are designed to release therapeutic drugs selectively in hypoxic solid tumors, leveraging the bioreductive activation of nitrofuranylmethyl derivatives. This approach represents a promising strategy for enhancing the selectivity and efficacy of anticancer therapies (Berry et al., 1997).

Advances in Heterocyclic Chemistry

Research in heterocyclic chemistry has led to the discovery of novel reactions and mechanisms, including the opening of the furan ring and the synthesis of cyclopropyl ring-substituted methyl acrylates. These findings expand the toolkit available for the synthesis of complex heterocyclic compounds, offering new routes to pharmaceuticals and other biologically active molecules (Huisgen, 2000).

Alkaloids from Teclea Natalensis

The exploration of natural products has led to the identification of furoquinoline alkaloids from the leaves of Teclea natalensis. These alkaloids, which include novel structures, contribute to the understanding of the chemical diversity and biological potential of natural compounds. Such research not only expands the chemical space of furan and quinoline derivatives but also highlights the potential for discovering new therapeutic agents (Tarus et al., 2005).

Synthesis of Hexahydroindolinones

The development of synthetic methodologies for hexahydroindolinones, using 2-amido substituted furans, showcases the versatility of furan and quinoline derivatives in constructing complex and biologically relevant structures. This research underscores the importance of such compounds in medicinal chemistry and drug development (Padwa et al., 1999).

Antibacterial and Antifungal Activities

The synthesis and evaluation of novel quinoline derivatives for their antibacterial and antifungal activities highlight the potential of furan and quinoline-based compounds in addressing the need for new antimicrobial agents. Such studies are crucial in the ongoing fight against drug-resistant microbial strains, demonstrating the therapeutic potential of these compounds (Ahmed et al., 2006).

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-14(2)21(27)24-10-3-4-16-5-6-17(12-18(16)24)23-20(26)19(25)22-9-7-15-8-11-28-13-15/h5-6,8,11-14H,3-4,7,9-10H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRVSAZUPWBJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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